4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
4-[3-(pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is then functionalized with a pyridin-2-yloxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
4-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydro-1H-imidazol-2-one is unique due to its specific combination of functional groups and its bicyclic structure.
Properties
IUPAC Name |
4-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-15(13-9-18-16(22)19-13)20-10-4-5-11(20)8-12(7-10)23-14-3-1-2-6-17-14/h1-3,6,9-12H,4-5,7-8H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHXXNFZWYLERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CNC(=O)N3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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